(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one
Description
This bicyclic pyrrolo-pyridinone derivative features a fused pyrrolidine and piperidin-2-one scaffold with 3,3-dimethyl substituents. Its stereochemistry (3aS,7aS) is critical for conformational stability and biological interactions.
Properties
IUPAC Name |
(3aS,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXCANBSAVJKD-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(CCCN2)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@H](CCCN2)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under the catalysis of trifluoracetic acid . This reaction proceeds through a series of intermediate steps, ultimately forming the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Synthetic Building Block
This compound serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows for the creation of more complex molecules. It is particularly useful in the development of novel organic compounds due to its multiple chiral centers, which enhance its versatility in synthetic chemistry.
Reactivity and Derivatives
The compound can undergo various chemical transformations to yield derivatives with distinct properties. For instance, it can be modified to produce pyrrolo[2,3-b]pyridine derivatives that exhibit significant biological activities such as anticonvulsant and anticancer properties .
Biological Applications
Pharmacological Potential
Research indicates that (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one and its derivatives may possess various pharmacological activities. Studies have shown promising results in bioassays related to anti-inflammatory and antimicrobial effects . The compound's interaction with specific biological targets positions it as a candidate for drug discovery.
Case Studies
A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that demonstrated significant anti-inflammatory effects in animal models. These compounds exhibited dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), making them potential therapeutic agents for inflammatory diseases .
Medicinal Applications
Therapeutic Uses
The therapeutic applications of this compound extend to the development of new drugs targeting various diseases. Its derivatives are being explored for their potential roles in treating conditions such as cancer and chronic inflammation due to their ability to modulate biological pathways effectively .
Research Findings
Recent investigations into the pharmacological profiles of similar compounds have revealed that modifications to the pyrrolo framework can enhance efficacy and selectivity towards desired biological targets. This opens avenues for the design of specialized therapeutics tailored for specific conditions .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Scalability and Production Methods
Industrial production methods have been optimized to enhance yield and reduce costs. Techniques such as continuous flow reactors are employed to improve efficiency during the synthesis process of this compound and its derivatives .
Mechanism of Action
The mechanism of action of (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Core Bicyclic Frameworks
- Target Compound: The pyrrolo[3,2-b]pyridin-2-one core adopts a cis-fused conformation, with the dimethyl group at C3 introducing steric bulk that stabilizes the chair conformation of the piperidinone ring.
- Analogues: (3aS,7aS)-5-[(S)-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydropyrrolo[3,4-c]pyridin-3(2H)-one (): Features a pyrrolo[3,4-c]pyridinone core with a trifluorophenyl substituent. The piperidine ring adopts a distorted chair conformation (torsion angles: 40.5°–63.0°), while the pyrrolidine ring forms an envelope shape . Perindopril (): Contains an octahydroindole scaffold fused to a carboxylic acid group. The lack of alkyl substituents reduces steric hindrance, favoring ACE enzyme binding . Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one (): Replaces the pyrrolidine ring with an oxazole, altering hydrogen-bonding capacity and solubility .
Substituent Effects
- 3,3-Dimethyl Group: Enhances lipophilicity (clogP ≈ 1.8) compared to non-methylated analogues (e.g., : clogP ≈ 0.5). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Trifluorophenyl Group (): Introduces metabolic stability and electron-withdrawing effects, increasing resistance to oxidative degradation .
- Carboxylic Acid (Perindopril): Promotes ionic interactions with ACE catalytic sites, critical for antihypertensive activity .
Physicochemical and Crystallographic Properties
- Crystallography: The target compound’s orthorhombic packing (similar to ) is stabilized by intermolecular hydrogen bonds (O–H⋯O), while Perindopril’s monoclinic system relies on ionic interactions .
Pharmacological and Industrial Relevance
- Target Compound: Potential CNS applications due to enhanced lipophilicity. Limited commercial availability (1 supplier, ) suggests niche research use .
- Compound : Used in chiral resolution studies; trifluorophenyl group aids in X-ray crystallography for absolute configuration determination .
Biological Activity
(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of pyrrolopyridines and has garnered attention for its diverse biological activities.
Structural Characteristics
The compound has a bicyclic structure that incorporates both pyrrolidine and pyridine rings. Its stereochemistry is defined by multiple chiral centers, which contribute to its biological activity and interaction with various molecular targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities including:
- Antimicrobial : Potential efficacy against various microbial strains.
- Anti-inflammatory : Possible mechanisms for reducing inflammation.
- Antitumor : Inhibition of cancer cell proliferation.
- Kinase Inhibition : Interaction with specific kinases involved in cellular signaling.
The mechanism of action for this compound is inferred through studies of similar compounds:
- Target Interaction : The compound likely interacts with specific proteins or enzymes that are critical in disease pathways.
- Biochemical Pathways : It may influence pathways related to inflammation and tumor growth.
- Pharmacokinetics : Given its solid state at room temperature, it suggests stability which is favorable for drug formulation.
Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : A study on pyrrolopyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The derivatives exhibited IC50 values ranging from 0.25 to 0.78 µM against specific kinases such as JAK2 and cRAF[Y340D][Y341D], indicating strong potential for anticancer applications .
- Anti-inflammatory Effects : Another investigation revealed that similar compounds displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro . This suggests that this compound may also possess such effects.
Data Table: Biological Activities and IC50 Values
Q & A
Q. Optimization Tips :
- Control reaction temperature to avoid side reactions (e.g., 0°C for TsCl addition, room temperature for boronic acid coupling) .
- Use silica gel flash chromatography (eluent: CH₂Cl₂/EtOAc or CH₂Cl₂/MeOH gradients) for purification .
[Basic] Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
Methodological Answer:
A combination of 1H/13C NMR , X-ray crystallography , and LC-MS is critical:
- NMR : Assign stereochemistry via coupling constants (e.g., J = 11.56 Hz for axial protons in bicyclic systems) and NOE correlations. For example, 1H NMR in DMSO-d₆ resolves diastereotopic protons at δ 3.37–3.99 ppm .
- X-ray Crystallography : Determines absolute configuration. Bond angles (e.g., C5–C2–C1 = 114.46°) and torsion angles (e.g., O1–C1–C2–C5 = −33.3°) confirm ring puckering and stereochemistry .
- LC-MS : Validates molecular weight (e.g., APCI-MS m/z 275.3 [M+H]⁺) and purity (>95%) .
[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this pyrrolopyridinone derivative?
Methodological Answer:
SAR studies require systematic substitution and biological testing:
Analog Synthesis :
- Introduce substituents at the 3- and 5-positions via nitro reduction (Raney Ni/H₂) followed by acylation (nicotinoyl chloride in pyridine) .
- Vary aryl groups (e.g., 3-thienyl, 4-methoxyphenyl) using Suzuki-Miyaura coupling .
Biological Assays :
- Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding).
- Correlate substituent electronic effects (e.g., electron-withdrawing groups at C5) with activity trends .
Data Analysis :
- Use multivariate regression to link structural features (e.g., logP, steric bulk) to potency .
[Advanced] What strategies are recommended for resolving discrepancies in reported NMR chemical shifts across different solvent systems?
Methodological Answer:
Address spectral inconsistencies through:
- Standardized Solvent Systems : Use deuterated solvents (e.g., DMSO-d₆, CDCl₃) with internal standards (TMS) .
- Cross-Validation : Compare with X-ray data. For example, δ 8.79 ppm (pyridine protons) should align with crystallographic bond lengths (C–N = 1.34 Å) .
- Variable Temperature NMR : Resolve overlapping signals by altering temperature (e.g., 25°C to 50°C) .
[Advanced] How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?
Methodological Answer:
Synthesis Optimization :
Q. Validation Methods :
- Polarimetry : Measure specific rotation (e.g., [α]²²D = +10.1° for (3aS,7aS)-enantiomer) .
- Chiral HPLC : Compare retention times (e.g., Rf = 1.88 vs. 0.87 for enantiomers) .
[Advanced] What computational approaches complement experimental data to predict novel reactivity or binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for cyclization reactions (e.g., activation energy for Pd-catalyzed coupling) .
- Molecular Docking : Model interactions with biological targets (e.g., kinase ATP pockets) using software like AutoDock .
- MD Simulations : Assess conformational stability in solvated systems (e.g., 100 ns trajectories in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
